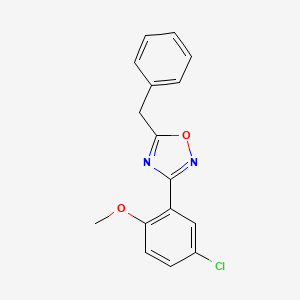![molecular formula C18H20N2O2 B5337691 N-[4-(acetylamino)phenyl]-2,4,6-trimethylbenzamide](/img/structure/B5337691.png)
N-[4-(acetylamino)phenyl]-2,4,6-trimethylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(acetylamino)phenyl]-2,4,6-trimethylbenzamide is a chemical compound that is commonly known as Acetaminophen or Paracetamol. It is a widely used analgesic and antipyretic drug that is used to treat mild to moderate pain and fever. The compound was first synthesized in 1878 by Harmon Northrop Morse, and since then, it has become one of the most widely used drugs in the world.
作用机制
The exact mechanism of action of N-[4-(acetylamino)phenyl]-2,4,6-trimethylbenzamide is not fully understood. However, it is believed to work by inhibiting the production of prostaglandins, which are chemicals that cause pain and inflammation in the body. By reducing the production of prostaglandins, this compound can help to alleviate pain and reduce fever.
Biochemical and Physiological Effects:
This compound is rapidly absorbed into the bloodstream and distributed throughout the body. It is metabolized in the liver and excreted in the urine. The drug has a half-life of approximately 2-3 hours in adults and 4 hours in infants. The maximum recommended daily dose for adults is 4,000 mg, and for children, it is based on their weight.
实验室实验的优点和局限性
N-[4-(acetylamino)phenyl]-2,4,6-trimethylbenzamide has several advantages for lab experiments. It is readily available, inexpensive, and has a well-established safety profile. However, it also has some limitations. For example, it has a narrow therapeutic index, which means that the difference between the therapeutic dose and the toxic dose is small. In addition, it can cause liver damage if taken in high doses or for prolonged periods.
未来方向
There are several future directions for research on N-[4-(acetylamino)phenyl]-2,4,6-trimethylbenzamide. One area of interest is its potential use in treating other conditions such as osteoarthritis, migraine headaches, and cancer pain. Another area of interest is the development of new formulations of the drug that can improve its efficacy and safety profile. Finally, there is a need for further research on the mechanism of action of this compound to better understand how it works and to identify potential new targets for drug development.
Conclusion:
This compound is a widely used analgesic and antipyretic drug that has been extensively studied for its efficacy and safety. It is commonly used in clinical settings to treat mild to moderate pain and fever. While it has several advantages for lab experiments, it also has some limitations, and there is a need for further research to better understand its mechanism of action and to identify potential new targets for drug development.
合成方法
The synthesis of N-[4-(acetylamino)phenyl]-2,4,6-trimethylbenzamide involves the reaction of p-aminophenol with acetic anhydride in the presence of a catalyst such as sulfuric acid. The resulting product is then purified through recrystallization. The chemical structure of this compound is shown below:
科学研究应用
N-[4-(acetylamino)phenyl]-2,4,6-trimethylbenzamide has been extensively studied for its analgesic and antipyretic properties. It is commonly used in clinical settings to treat mild to moderate pain and fever. In addition, it has been studied for its potential use in treating other conditions such as osteoarthritis, migraine headaches, and cancer pain.
属性
IUPAC Name |
N-(4-acetamidophenyl)-2,4,6-trimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-11-9-12(2)17(13(3)10-11)18(22)20-16-7-5-15(6-8-16)19-14(4)21/h5-10H,1-4H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTCGPXNRDBOQTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)NC2=CC=C(C=C2)NC(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2-chloro-4,5-difluorophenyl)-N'-{2-[(2-methylphenyl)thio]ethyl}urea](/img/structure/B5337610.png)
![5-(5-{[4-(2-phenylethyl)piperidin-1-yl]carbonyl}pyridin-2-yl)pyrimidine](/img/structure/B5337624.png)

![methyl 2-[(6-phenyl-1,2,4-triazin-3-yl)thio]propanoate](/img/structure/B5337639.png)
![4-hydroxy-1-[3-(piperidin-1-ylcarbonyl)pyridin-2-yl]piperidine-4-carboxylic acid](/img/structure/B5337655.png)

![ethyl [4-(3-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5337665.png)
![3-{[(3,4,5-trimethoxyphenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B5337668.png)
![3,5-dihydroxy-N-{[2-(3-hydroxypiperidin-1-yl)pyridin-3-yl]methyl}-4-methylbenzamide](/img/structure/B5337675.png)
![3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethylidene]-2-benzofuran-1(3H)-one](/img/structure/B5337676.png)
![3-(5-{[1-(4-bromophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5337683.png)
![4-ethoxy-3-{[1-(3-nitrophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}benzoic acid](/img/structure/B5337690.png)
![2-[2-(4-chlorophenyl)vinyl]-4H-1,3-benzoxazin-4-one](/img/structure/B5337703.png)
![ethyl [1,5-dimethyl-3-(phenylthio)-1H-indol-2-yl]acetate](/img/structure/B5337709.png)
